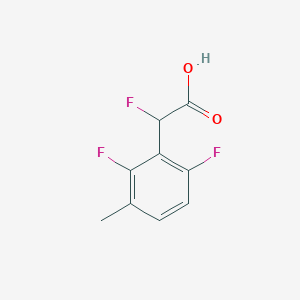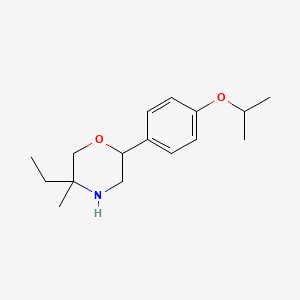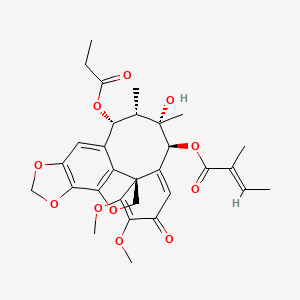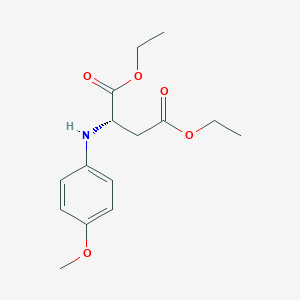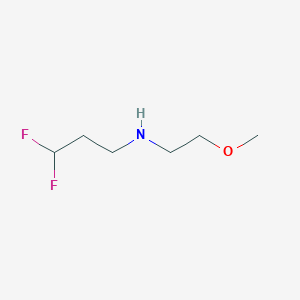
(3,3-Difluoropropyl)(2-methoxyethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Difluoropropyl)(2-methoxyethyl)amine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of both fluorine and methoxy groups, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoropropyl)(2-methoxyethyl)amine typically involves the reaction of 3,3-difluoropropylamine with 2-methoxyethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced reactors and purification techniques, such as distillation and crystallization, helps in obtaining a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Difluoropropyl)(2-methoxyethyl)amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(3,3-Difluoropropyl)(2-methoxyethyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and as a tool for studying biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (3,3-Difluoropropyl)(2-methoxyethyl)amine exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group may also play a role in the compound’s solubility and overall bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,3-Difluoropropyl)amine: Lacks the methoxy group, which may affect its reactivity and applications.
(2-Methoxyethyl)amine:
(3,3-Difluoropropyl)(2-ethoxyethyl)amine: Similar structure but with an ethoxy group instead of a methoxy group, which can influence its chemical behavior.
Uniqueness
(3,3-Difluoropropyl)(2-methoxyethyl)amine stands out due to the combination of fluorine and methoxy groups, which impart unique chemical and physical properties. This combination makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C6H13F2NO |
|---|---|
Molekulargewicht |
153.17 g/mol |
IUPAC-Name |
3,3-difluoro-N-(2-methoxyethyl)propan-1-amine |
InChI |
InChI=1S/C6H13F2NO/c1-10-5-4-9-3-2-6(7)8/h6,9H,2-5H2,1H3 |
InChI-Schlüssel |
GTVZKZGVKFBRHH-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNCCC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


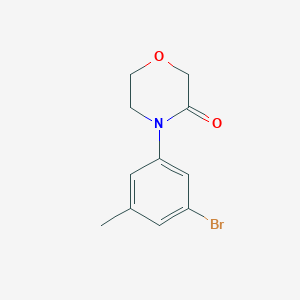
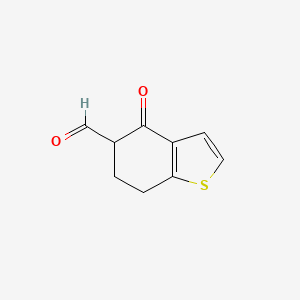
![2-[(Dimethylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B15239675.png)
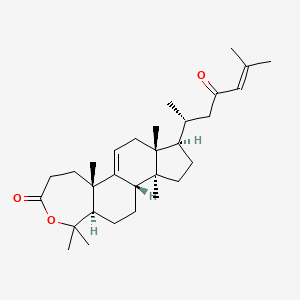
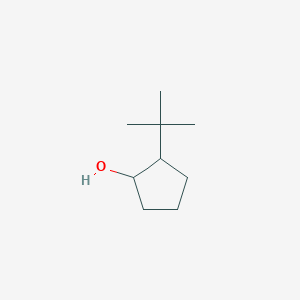
![4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15239698.png)
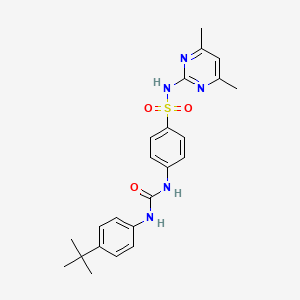

![5-Methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239725.png)
